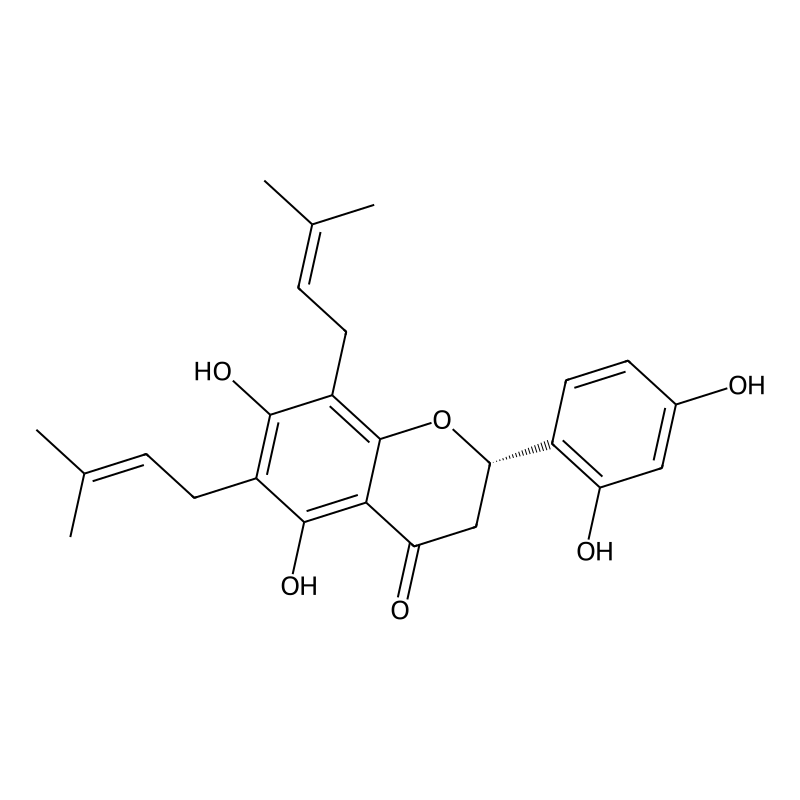

Kushenol E

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Kushenol E is a prenylated flavonoid, a type of naturally occurring plant compound, isolated from the roots of Sophora flavescens, a plant traditionally used in Chinese medicine [, ]. Current scientific research on Kushenol E focuses on its potential applications in cancer therapy due to its diverse biological activities.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Kushenol E has been identified as a non-competitive inhibitor of IDO1, an enzyme that plays a crucial role in suppressing the immune system within the tumor microenvironment [, ]. By inhibiting IDO1, Kushenol E may help to enhance anti-tumor immunity, making cancer cells more susceptible to immune attack.

Autophagy Inhibition

Autophagy is a cellular process that helps to maintain cellular homeostasis by recycling damaged components. While it can be beneficial for cell survival under stress, it can also promote tumor growth and resistance to therapy []. Studies suggest that Kushenol E can inhibit autophagy, potentially contributing to its anti-tumor effects [].

Additional Research Areas

While the majority of research currently focuses on Kushenol E's potential in cancer therapy, there are ongoing investigations into its potential applications in other areas, including:

- Anti-inflammatory properties: Studies suggest that Kushenol E may possess anti-inflammatory properties, potentially making it beneficial for treating inflammatory diseases [].

- Neuroprotective effects: Preliminary research indicates that Kushenol E may have neuroprotective effects, suggesting potential applications in neurodegenerative diseases [].

Kushenol E is a bi-prenylated flavonoid derived from the roots of Sophora flavescens, a plant widely recognized in traditional Chinese medicine. This compound is part of a broader class of flavonoids known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Kushenol E has garnered interest due to its unique structural features and potential therapeutic applications.

Kushenol E exhibits significant biological activity, particularly in the context of cancer research. Studies have shown that it can inhibit autophagy, impair lysosomal positioning, and induce apoptosis in cancer cells . Additionally, it has been identified as an indoleamine 2,3-dioxygenase inhibitor, suggesting potential applications in immunotherapy and cancer treatment . Its anti-inflammatory properties further enhance its therapeutic profile.

The synthesis of Kushenol E can be achieved through various methods:

- Extraction: The primary method involves extraction from Sophora flavescens using organic solvents like ethanol or methanol.

- Chemical Synthesis: Although less common, synthetic methods may involve prenylation reactions on flavonoid scaffolds to produce bi-prenylated derivatives.

- Biotransformation: Utilizing microbial or enzymatic processes to modify existing flavonoids into Kushenol E is another potential approach.

Kushenol E has several promising applications:

- Cancer Treatment: Due to its ability to induce apoptosis and inhibit tumor growth through pathways like autophagy, it holds potential as an anti-cancer agent.

- Immunotherapy: Its role as an indoleamine 2,3-dioxygenase inhibitor positions it as a candidate for enhancing immune responses against tumors.

- Anti-inflammatory Agents: The compound's anti-inflammatory effects make it suitable for treating conditions characterized by inflammation.

Research on Kushenol E's interactions indicates that it can modulate various cellular pathways. For instance:

- Autophagy Regulation: It inhibits autophagy by affecting lysosomal function through valosin-containing protein/p97 inhibition .

- Cell Survival Pathways: Studies have shown that Kushenol E can influence cell survival pathways, potentially enhancing the efficacy of other therapeutic agents when used in combination therapies.

Kushenol E shares structural similarities with several other flavonoids derived from Sophora flavescens. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Kushenol A | Prenylated Flavonoid | Anti-proliferative in breast cancer | Targets PI3K/AKT/mTOR pathway |

| Kushenol C | Prenylated Flavonoid | Anti-inflammatory | Exhibits antioxidant properties |

| Sophoraflavanone G | Prenylated Flavonoid | Induces apoptosis | Blocks MAPK activation |

| Kurarinone | Prenylated Flavonoid | Induces HO-1 | Involves KEAP1/Nrf2 pathway |

Kushenol E stands out due to its specific mechanism of action involving autophagy regulation and its role as an indoleamine 2,3-dioxygenase inhibitor, which distinguishes it from other similar compounds .

Molecular Characterization: Nuclear Magnetic Resonance and Mass Spectrometry Spectral Data

Kushenol E represents a significant prenylated flavonoid compound with the molecular formula Carbon twenty-five Hydrogen twenty-eight Oxygen six and a molecular weight of 424.5 grams per mole [1]. The compound is systematically named as (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, reflecting its complex flavanone structure with two prenyl substituents [1].

Molecular Properties and Identification Data

The comprehensive molecular characterization of Kushenol E has been established through various analytical techniques, providing definitive structural confirmation [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₈O₆ | [1] |

| Molecular Weight (g/mol) | 424.5 | [1] |

| Chemical Abstracts Service Number | 99119-72-9 | [1] |

| International Union of Pure and Applied Chemistry Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1] |

| Exact Mass (Da) | 424.18858861 | [1] |

| Extended Connectivity Fingerprint LogP3-AA | 5.9 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 5 | [1] |

| PubChem Compound Identifier | 127234 | [1] |

| ChemSpider Identifier | 8155359 | [2] |

| Unique Ingredient Identifier | U5JUH7PH28 | [1] |

| Chemical European Molecular Biology Laboratory Identifier | CHEMBL4579018 | [1] |

| International Chemical Identifier Key | ZTEYEFPSJPSRRA-NRFANRHFSA-N | [1] |

| Physical Form | White to Yellow Solid | [5] |

| Solubility | Dimethyl sulfoxide, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |

Nuclear Magnetic Resonance Spectroscopy Analysis

The structural elucidation of Kushenol E has been comprehensively achieved through advanced nuclear magnetic resonance spectroscopy techniques [9]. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated dimethyl sulfoxide has revealed characteristic signal patterns that confirm the presence of prenyl groups and aromatic proton environments typical of prenylated flavonoids [9]. The spectral data demonstrate distinct resonances corresponding to the flavanone backbone structure with two prenyl substituents at positions 6 and 8 of the chromen ring system [9].

Carbon-13 nuclear magnetic resonance spectroscopy performed at 100 megahertz in deuterated dimethyl sulfoxide has provided complete carbon assignments for the flavanone skeleton, enabling precise structural confirmation [9]. The carbon spectrum exhibits signals consistent with the presence of 25 carbon atoms, including aromatic carbons of the chromen and phenyl rings, aliphatic carbons of the prenyl chains, and the characteristic carbonyl carbon of the flavanone structure [9].

Advanced nuclear magnetic resonance techniques, including on-flow liquid chromatography-nuclear magnetic resonance spectroscopy at 500 megahertz, have enabled real-time structural elucidation during chromatographic separation processes [11]. This hyphenated technique has proven particularly valuable for the identification of Kushenol E in complex plant extracts, allowing for direct structural confirmation without the need for extensive isolation procedures [11].

Mass Spectrometry Characterization

Mass spectrometric analysis has provided definitive molecular weight confirmation and fragmentation pattern characterization for Kushenol E [12] [14]. Electrospray ionization mass spectrometry conducted in negative ion mode has consistently demonstrated a molecular ion peak at mass-to-charge ratio 423 corresponding to the deprotonated molecular ion, with characteristic fragmentation patterns including prominent fragment ions at mass-to-charge ratios 368, 353, and 285 [12].

| Technique | Conditions | Key Observations | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | 400 MHz, deuterated dimethyl sulfoxide | Characteristic signals for prenyl groups and aromatic protons | [9] |

| Carbon-13 Nuclear Magnetic Resonance | 100 MHz, deuterated dimethyl sulfoxide | Complete carbon assignments for flavanone skeleton | [9] |

| Electrospray Ionization Mass Spectrometry | Negative ion mode | m/z 423 [M-H]⁻, fragments at m/z 368, 353, 285 | [12] |

| High Resolution Mass Spectrometry | Electrospray Ionization Quadrupole Time-of-Flight | Exact mass: 424.18858861 Da | [1] |

| High Performance Liquid Chromatography-Mass Spectrometry | Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | Retention time and fragmentation patterns confirm structure | [14] |

| Direct Analysis in Real Time Mass Spectrometry | Ambient ionization | Molecular ion detection for structural confirmation | [14] |

| Liquid Chromatography-Nuclear Magnetic Resonance | On-flow, 500 MHz | Real-time structural elucidation during chromatographic separation | [11] |

High-resolution mass spectrometry employing electrospray ionization quadrupole time-of-flight instrumentation has determined the exact molecular mass as 424.18858861 daltons, providing unambiguous molecular formula confirmation [1]. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has established characteristic retention times and fragmentation patterns that serve as definitive structural fingerprints for Kushenol E identification [14].

Direct analysis in real time mass spectrometry has emerged as a valuable technique for rapid molecular ion detection and structural confirmation of Kushenol E without extensive sample preparation requirements [14]. This ambient ionization technique has proven particularly useful for quality control applications and rapid screening of plant extracts containing Kushenol E [14].

Stereochemical Configuration and Chiral Centers

Kushenol E possesses a single stereogenic center at the Carbon-2 position of the chromen ring system, which determines its absolute stereochemical configuration [1]. The compound exists as the (2S)-enantiomer, indicating that the substituent at the Carbon-2 position adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules [1] [5].

The stereochemical assignment has been confirmed through comparison of nuclear magnetic resonance spectral data with literature values and through correlation with structurally related compounds of known absolute configuration [9]. The (2S)-configuration is consistent with the biosynthetic origin of Kushenol E from Sophora flavescens, where enzymatic processes typically produce flavonoids with defined stereochemical outcomes [9].

The chromen ring system of Kushenol E adopts a half-chair conformation typical of flavanone structures, with the phenyl substituent at Carbon-2 occupying a pseudo-equatorial position to minimize steric interactions [15]. This conformational preference contributes to the overall three-dimensional structure and influences the compound's physicochemical properties and biological activities [15].

The presence of two prenyl substituents at positions 6 and 8 of the chromen ring introduces additional conformational complexity, although these substituents do not contain additional stereogenic centers [1]. The prenyl groups adopt extended conformations that minimize intramolecular steric interactions while maximizing intermolecular interactions in crystal lattice arrangements [15].

Total Synthesis Strategies and Semi-Synthetic Derivatives

The total synthesis of Kushenol E has not been extensively reported in the literature, with most research focusing on its isolation from natural sources and structural characterization [9] [11]. However, synthetic approaches to structurally related prenylated flavonoids provide valuable insights into potential synthetic strategies for Kushenol E preparation [21] [22].

Biosynthetic Considerations and Semi-Synthetic Approaches

The biosynthetic pathway leading to Kushenol E involves the prenylation of flavonoid precursors through the action of prenyltransferase enzymes [26]. Understanding these biosynthetic processes has informed the development of semi-synthetic approaches that utilize readily available flavonoid starting materials [26].

Semi-synthetic modification strategies have focused on the selective functionalization of structurally related flavonoids to generate Kushenol E derivatives with modified biological activities [26] [28]. These approaches typically involve regioselective prenylation reactions using prenyl halides under basic conditions or through Claisen rearrangement processes [29].

Structure-Activity Relationship Studies

Extensive structure-activity relationship studies have been conducted to understand the contribution of individual structural features to the biological activities of Kushenol E [26] [28]. These investigations have revealed that the positioning and number of hydroxyl groups significantly influence estrogenic activity, with the hydroxyl group at position 4' in ring B contributing substantially to biological potency [26].

The prenyl substituents at positions 6 and 8 have been identified as critical structural features for enzyme inhibitory activity, particularly for indoleamine 2,3-dioxygenase 1 inhibition [30]. Modifications to these prenyl groups through synthetic chemistry have yielded derivatives with altered selectivity profiles and potency characteristics [30].

Semi-synthetic derivatives of Kushenol E have been prepared through selective chemical modifications including methylation, acetylation, and glycosylation reactions [28]. These transformations have provided valuable insights into the structure-activity relationships and have identified key pharmacophoric elements essential for biological activity [28].

Chemical Modification Strategies

The development of semi-synthetic derivatives has employed various chemical modification strategies to explore the structure-activity relationships of Kushenol E [28]. Selective protection and deprotection protocols have enabled the preparation of derivatives with modified hydroxylation patterns, allowing for systematic evaluation of the contribution of individual hydroxyl groups to biological activity [28].

Prenyl group modifications have been achieved through selective oxidation reactions, cyclization processes, and substitution reactions to generate derivatives with altered lipophilicity and membrane permeability characteristics [29]. These modifications have proven valuable for optimizing the physicochemical properties of Kushenol E derivatives for specific applications [29].

Indoleamine 2,3-Dioxygenase 1 Inhibition and Immunomodulatory Effects

Kushenol E exhibits potent inhibitory activity against indoleamine 2,3-dioxygenase 1, a critical enzyme involved in immune escape mechanisms in cancer cells [1]. The compound demonstrates superior inhibitory potency with an inhibitory concentration 50 value of 7.7 ± 6.2 micromolar against recombinant human indoleamine 2,3-dioxygenase 1, representing approximately three-fold greater activity compared to other prenylated flavonoids from Sophora flavescens [1].

In cellular assays using interferon-gamma-stimulated HeLa cells, Kushenol E exhibited even more pronounced activity with an inhibitory concentration 50 value of 4.3 ± 0.3 micromolar for blocking kynurenine production from L-tryptophan degradation [1]. This enhanced cellular activity suggests favorable uptake and intracellular accumulation properties.

Mechanistic investigations reveal that Kushenol E functions as a non-competitive inhibitor of indoleamine 2,3-dioxygenase 1, with kinetic analysis demonstrating decreased maximum velocity without alteration of the Michaelis constant [1]. The inhibition constant value of 9.5 ± 0.6 micromolar confirms the strong binding affinity between Kushenol E and the target enzyme [1].

Molecular docking studies have identified specific binding interactions between Kushenol E and critical amino acid residues within the indoleamine 2,3-dioxygenase 1 structure. The biprenyl residues of Kushenol E demonstrate binding affinity to proline-182 and phenylalanine-185, while proline-314 provides additional stabilization of the compound-enzyme complex [1]. Surface plasmon resonance analysis confirmed direct binding with a dissociation constant of 6.5 ± 0.1 micromolar for wild-type indoleamine 2,3-dioxygenase 1 [1].

The structural basis for the superior activity of Kushenol E compared to other Sophora flavescens flavonoids lies in its unique biprenylated structure. While other compounds possess single lavandulyl substitutions, Kushenol E contains dual prenyl groups that provide enhanced binding interactions with the enzyme active site, particularly through alkyl interactions with proline-314 [1].

Autophagy Suppression via Lysosomal Positioning Disruption

Kushenol E demonstrates significant autophagy-regulatory effects through a novel mechanism involving disruption of lysosomal positioning and impairment of autophagosome maturation [2]. Treatment with Kushenol E results in increased levels of light chain 3B-II and formation of autophagic vacuoles in both HeLa and HCT116 cancer cell lines, indicating accumulation of immature autophagosomes [2].

Transmission electron microscopy analysis reveals that Kushenol E treatment generates immature autophagosomes that fail to progress through the normal autophagic pathway [2]. The compound effectively blocks autophagosome maturation by preventing degradation of enhanced green fluorescent protein puncta in cells stably expressing enhanced green fluorescent protein-monomeric red fluorescent protein-light chain 3B reporter constructs [2].

The primary mechanism underlying these effects involves direct interaction between Kushenol E and valosin-containing protein/p97, a critical adenosine triphosphatase molecular chaperone [2]. Cellular thermal shift assays identified valosin-containing protein/p97 as a potential target protein, with subsequent knockdown and overexpression studies confirming its essential role in mediating Kushenol E effects on lysosomal positioning [2].

Kushenol E treatment significantly reduces lysosomal activity and cathepsin maturation by disrupting normal lysosomal positioning within the cell [2]. This disruption of lysosomal function subsequently induces apoptotic cell death, representing a therapeutic mechanism that bypasses typical autophagy-mediated cell survival pathways exploited by cancer cells [2].

The valosin-containing protein/p97 interaction occurs independently of ubiquitination, suggesting a direct binding mechanism distinct from the protein's traditional role in endoplasmic reticulum-associated degradation pathways [2]. This novel interaction provides a unique therapeutic target for cancer treatment through disruption of cellular homeostatic mechanisms.

Apoptosis Induction in Solid Tumor Models

Kushenol E demonstrates potent apoptosis-inducing activity in various solid tumor cell models through activation of both intrinsic and extrinsic apoptotic pathways [3] [4]. In ovarian cancer SKOV-3 cells, treatment with Kushenol E-loaded nanoparticles resulted in concentration-dependent induction of both early and late-phase apoptosis, with inhibitory concentration 50 values ranging from 17.77 to 33.39 micromolar depending on treatment duration [3] [4].

The compound activates the mitochondrial apoptotic pathway through modulation of pro-apoptotic and anti-apoptotic protein expression. Specifically, Kushenol E treatment increases the ratio of Bcl-2-associated X protein to B-cell lymphoma 2, leading to mitochondrial membrane permeabilization and subsequent caspase cascade activation [5]. Activation of caspase-3 and caspase-9 serves as downstream effectors of the mitochondrial apoptotic pathway [5].

Additionally, Kushenol E induces endoplasmic reticulum stress-mediated apoptosis through activation of caspase-12 and caspase-7, accompanied by upregulation of C/EBP homologous protein expression [5]. This dual pathway activation ensures robust apoptotic induction even in cancer cells with defective single pathway components.

In vivo xenograft studies using BALB/c nude mice bearing SKOV-3 tumors demonstrated that Kushenol E treatment significantly reduced tumor volume and weight while promoting apoptosis at the tumor site [3] [4]. Immunohistochemical analysis revealed decreased expression of proliferating cell nuclear antigen and Ki67, markers of cellular proliferation, alongside increased terminal deoxynucleotidyl transferase dUTP nick end labeling staining indicative of apoptotic cell death [3] [4].

The enhanced therapeutic efficacy observed with targeted nanoparticle delivery systems suggests that optimization of drug delivery can significantly improve the anticancer potential of Kushenol E while potentially reducing systemic toxicity [3] [4].

Antibacterial Properties Against Multidrug-Resistant Pathogens

While Kushenol E itself has limited direct antibacterial data, extensive research on structurally related lavandulylated flavonoids from Sophora flavescens provides important insights into potential antibacterial mechanisms. Bioactivity-guided isolation studies have identified several flavonoids from Sophora flavescens, including Kushenol E, with demonstrated antibacterial activity against Acinetobacter baumannii, achieving minimum inhibitory concentration 95 values of 256-512 micrograms per milliliter [6].

Related compounds such as sophoraflavanone G and kurarinone, which share structural similarities with Kushenol E including lavandulyl substitutions, exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration 90 values of 3.9-7.8 micrograms per milliliter [7]. These compounds demonstrate rapid bactericidal activity, reducing viable bacterial counts below detection limits within 8-12 hours of treatment [7].

The antibacterial mechanism of lavandulylated flavonoids involves multiple targets including bacterial membrane disruption, inhibition of cell wall synthesis, and interference with energy metabolism [7]. Scanning electron microscopy studies reveal that treatment with these compounds causes significant morphological changes in bacterial cells, including membrane damage and structural deformation [7].

The lavandulyl side chain substitution appears critical for antibacterial activity, as non-lavandulylated flavonoids such as naringenin show minimal antibacterial effects [7]. This structure-activity relationship suggests that the lipophilic lavandulyl group enhances membrane targeting and penetration, which is essential for antibacterial efficacy [7].

Mechanistic studies using proteomics and metabolomics approaches demonstrate that lavandulylated flavonoids disrupt bacterial membrane integrity, reduce membrane fluidity and potential, and prevent biofilm formation [7]. Additionally, these compounds interfere with bacterial energy metabolism by reducing adenosine triphosphate levels and disrupting reactive oxygen species homeostasis [7].

The absence of resistance development after 20 serial subcultures with sophoraflavanone G and kurarinone suggests that lavandulylated flavonoids, including potentially Kushenol E, may avoid common resistance mechanisms that affect conventional antibiotics [7]. This property makes them promising candidates for development as alternative antimicrobial agents.

Modulation of Oxidative Stress Pathways

Kushenol E demonstrates significant antioxidant activity through multiple mechanisms involving reactive oxygen species scavenging and enhancement of endogenous antioxidant defense systems [8] [9]. Comparative antioxidant evaluation using 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid, peroxynitrite, and total reactive oxygen species assays revealed that Kushenol E exhibits substantial antioxidant potential, particularly in peroxynitrite scavenging and total reactive oxygen species inhibition [8].

The compound effectively inhibits tert-butylhydroperoxide-induced intracellular reactive oxygen species generation in hepatocellular carcinoma cell lines [9]. At concentrations of 10 micromolar, Kushenol E treatment resulted in approximately 10% increase in cell viability relative to oxidative stress controls, demonstrating cytoprotective effects against oxidative damage [9].

Kushenol E enhances endogenous antioxidant enzyme activities including superoxide dismutase and catalase, which are critical components of cellular defense against oxidative stress [10] [11]. Related compound Kushenol C, sharing similar structural features, demonstrates upregulation of glutathione levels, superoxide dismutase activity, and catalase expression in cells subjected to oxidative stress conditions [10] [11].

The antioxidant mechanism involves activation of the nuclear factor erythroid 2-related factor 2 transcriptional pathway, which regulates expression of numerous antioxidant and detoxification enzymes [10] [11]. This pathway activation leads to increased expression of heme oxygenase-1, a critical cytoprotective enzyme that provides cellular defense against oxidative and inflammatory damage [10] [11].

Additionally, Kushenol E and related compounds prevent deoxyribonucleic acid damage through upregulation of 8-oxoguanine deoxyribonucleic acid glycosylase 1, a deoxyribonucleic acid repair enzyme that specifically removes oxidatively damaged guanine bases [10] [11]. This mechanism helps maintain genomic stability under conditions of oxidative stress.